
Lysogb3
Übersicht
Beschreibung
Lyso-Globotriaosylceramid (d18:1) ist eine Form von Globotriaosylceramid, der die Fettsäuregruppe fehlt. Diese Verbindung ist von Bedeutung bei der Erforschung von lysosomalen Speicherkrankheiten, insbesondere der Fabry-Krankheit, bei der sie sich aufgrund eines Mangels an dem Enzym α-Galactosidase A ansammelt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Lyso-Globotriaosylceramid (d18:1) kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Entfernung der Fettsäuregruppe von Globotriaosylceramid beinhalten. Die Verbindung wird typischerweise in einem Labor unter Verwendung spezifischer Lösungsmittel wie Chloroform, Methanol und Wasser in einem Verhältnis von 4:3:1 hergestellt . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und den Einsatz von Katalysatoren, um die Entfernung der Fettsäuregruppe zu erleichtern.
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein dokumentiert sind, würde die Synthese von Lyso-Globotriaosylceramid (d18:1) im größeren Maßstab wahrscheinlich ähnliche chemische Prozesse wie die in Labors verwendeten beinhalten, mit zusätzlichen Schritten, um Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird bei -20 °C gelagert, um ihre Stabilität zu erhalten .
Wirkmechanismus
Target of Action
Lysogb3, also known as globotriaosylsphingosine, is a deacylated metabolite of globotriaosylceramide (Gb3). It is primarily associated with Fabry disease, a rare, progressive X-linked lysosomal disorder . The primary target of this compound is the enzyme α-galactosidase A (α-Gal A), which is deficient in individuals with Fabry disease . This enzyme is responsible for breaking down glycolipids such as Gb3 .
Mode of Action
In the context of Fabry disease, the deficiency of α-Gal A leads to the systemic accumulation of glycolipids, predominantly Gb3 and its deacylated derivative, this compound . This compound interacts with its target, α-Gal A, leading to its accumulation within lysosomes . This accumulation is detected at high levels in the plasma of patients with classic Fabry disease .
Biochemical Pathways
The accumulation of this compound affects various biochemical pathways. It is known to accrue in many cell types, such as capillary endothelial, renal, cardiac, and nerve cells . Several studies implicate the activation of Toll-like receptors as a trigger of inflammatory and fibrotic cascades, which ultimately lead to multisystem dysfunction and death from cardiac disease, renal failure, or cerebrovascular disease .
Pharmacokinetics
The pharmacokinetics of this compound involves its rapid clearance from the plasma after a single injection, showing equal reductions in tissue and plasma sphingolipids . The formation of antibodies against the recombinant α-gal a can negatively affect the reduction of plasma this compound .
Result of Action
The accumulation of this compound in the body due to the deficiency of α-Gal A leads to various clinical manifestations. These include left ventricular mass index (LVMi), estimated glomerular filtration rate (eGFR), and pain . No significant correlations were identified between changes in this compound and changes in lvmi, egfr, or pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of dried blood spots (DBS) compared to conventional plasma in measurements of this compound concentration has been studied . Moreover, the effect of enzyme replacement therapy (ERT) and the influence of anti-agalsidase alfa antibodies on the plasma this compound concentration have been examined .
Biochemische Analyse
Biochemical Properties
LysoGb3 plays a crucial role in biochemical reactions associated with Fabry disease. It is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes . The accumulation of this compound is due to a deficiency of the enzyme α-galactosidase A . This enzyme is responsible for breaking down glycolipids such as Gb3 .
Cellular Effects
The accumulation of this compound in cells leads to various cellular impairments and organ failures . It stimulates many biological processes, including cytokine release, epithelial-mesenchymal transdifferentiation, oxidative stress, and the remodeling of vascular walls . These processes result in subtle initial inflammation and eventually tissue fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic Fabry disease males .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, enzyme replacement therapy (ERT) initially reduces the elevated plasma this compound level rapidly in classic Fabry males, and gradually in most of the later-onset Fabry males and Fabry females . The formation of antibodies against the recombinant enzyme can negatively affect the reduction of plasma this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In Fabry knockout mice, after a single injection, both enzymes were rapidly cleared from the plasma and showed equal reductions in tissue and plasma sphingolipids .
Metabolic Pathways
This compound is involved in the metabolic pathways of Fabry disease. The enzymatic defect in Fabry disease leads to systemic accumulation of glycolipids, predominantly Gb3 . The sphingoid base this compound is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes .
Transport and Distribution
This compound can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic Fabry disease males . This suggests that this compound can be transported and distributed within cells and tissues.
Subcellular Localization
This compound accumulates in lysosomes due to a deficiency of the enzyme α-galactosidase A . This subcellular localization to lysosomes is a key aspect of its activity and function in the context of Fabry disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lyso-Globotriaosylceramide (d18:1) can be synthesized through a series of chemical reactions involving the removal of the fatty acyl group from globotriaosylceramide. The compound is typically prepared in a laboratory setting using specific solvents such as chloroform, methanol, and water in a 4:3:1 ratio . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the removal of the fatty acyl group.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of lyso-globotriaosylceramide (d18:1) on a larger scale would likely involve similar chemical processes as those used in laboratory settings, with additional steps to ensure purity and consistency. The compound is stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Reaktionstypen
Lyso-Globotriaosylceramid (d18:1) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise spezifische Temperaturen, pH-Werte und das Vorhandensein von Katalysatoren, um die gewünschte Transformation sicherzustellen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole liefern kann. Substitutionsreaktionen können eine Vielzahl von Derivaten erzeugen, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Lyso-Globotriaosylceramid (d18:1) hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Lyso-Globotriaosylceramid (d18:1) übt seine Wirkung aus, indem es an spezifische molekulare Ziele bindet. Es bindet an Shiga-Toxin 1 in Gegenwart von Cholesterin und Phosphatidylcholin, bindet aber nicht an Shiga-Toxin 2 . Die Verbindung reduziert auch die Lebensfähigkeit und Aggregation von menschlichen Neutrophilen, die durch Phorbol-12-Myristat-13-Acetat induziert werden . Bei der Fabry-Krankheit reichert es sich aufgrund des Mangels an α-Galactosidase A in verschiedenen Organen an, was zu Zellfunktionsstörungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Globotriaosylceramid: Die Stammverbindung, von der Lyso-Globotriaosylceramid (d18:1) abgeleitet ist.
Lyso-Globotetraosylceramid: Ein weiteres Sphingolipid, das an verschiedene Toxine bindet und unterschiedliche biologische Rollen spielt.
Einzigartigkeit
Lyso-Globotriaosylceramid (d18:1) ist aufgrund des Fehlens der Fettsäuregruppe einzigartig, was seine Bindungseigenschaften und biologischen Wirkungen verändert. Dies macht es besonders nützlich bei der Erforschung lysosomaler Speicherkrankheiten und der Entwicklung gezielter Therapien .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126550-86-5 | |
| Record name | Globotriaosyl lysosphingolipid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




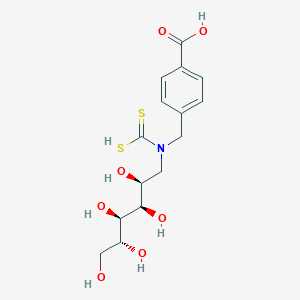
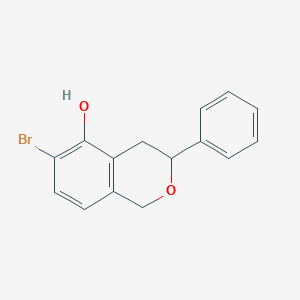
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
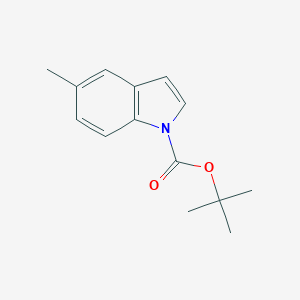
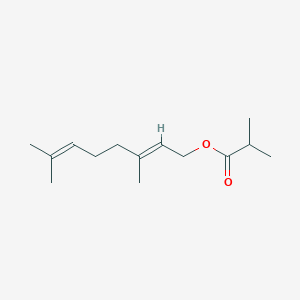
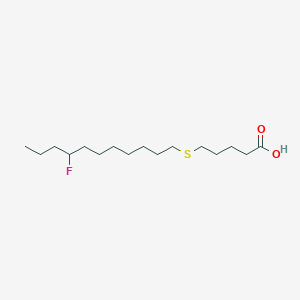

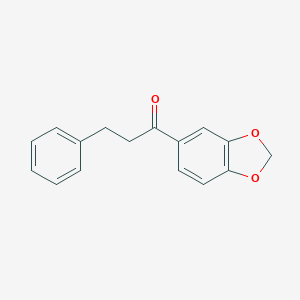


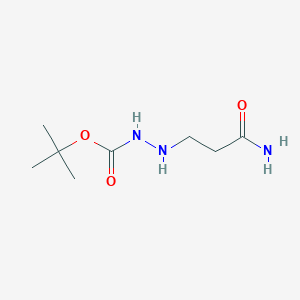
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
